PHENYL PHOSPHORODIIMIDAZOLATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

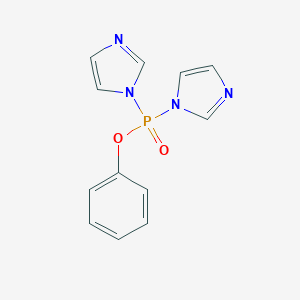

PHENYL PHOSPHORODIIMIDAZOLATE is a chemical compound that features a unique structure combining imidazole and phenoxy groups linked through a phosphoryl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of PHENYL PHOSPHORODIIMIDAZOLATE typically involves the reaction of imidazole with phenoxyphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

Step 1: Preparation of phenoxyphosphoryl chloride by reacting phenol with phosphorus oxychloride.

Step 2: Reaction of phenoxyphosphoryl chloride with imidazole in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Substitution Reactions

The imidazole rings undergo electrophilic substitution due to their electron-rich aromatic system. Key reactions include:

Table 1: Electrophilic Substitution Reactions

| Reagent | Conditions | Product Formed |

|---|---|---|

| Alkyl halides (e.g., CH₃I) | Base (e.g., triethylamine), room temperature | N-alkylated imidazole derivatives |

| Acyl chlorides | Dichloromethane, 0°C | N-acylated derivatives |

| Nitration agents (HNO₃/H₂SO₄) | 50°C, 2 hours | Nitroimidazole derivatives |

-

The N-1 nitrogen of imidazole is preferentially alkylated due to its higher basicity compared to N-3 .

-

Acylation occurs at both nitrogen sites, but steric effects from the phosphoryl group influence regioselectivity .

Oxidation and Reduction

The phosphoryl group and imidazole rings exhibit redox activity:

Table 2: Redox Reactions

| Reaction Type | Reagent/Conditions | Outcome |

|---|---|---|

| Oxidation | H₂O₂ (30%), acidic medium, 60°C | Phosphoryl group → Phosphate ester |

| Reduction | NaBH₄, ethanol, reflux | Imidazole rings → Dihydroimidazole |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, 25°C | Partial saturation of imidazole rings |

-

Oxidation of the phosphoryl group is irreversible under strong acidic conditions .

-

Selective reduction of imidazole requires controlled stoichiometry to avoid over-reduction .

Amidation and Polymerization

The phosphoryl group acts as an activating agent in amide bond formation:

Mechanism :

-

Phenyl phosphorodiimidazole reacts with carboxylic acids to form acyloxy intermediates.

-

Nucleophilic attack by amines yields amides, releasing imidazole as a byproduct .

Key Data :

-

Reaction efficiency: >90% yield in 2 hours at 25°C with triethylamine .

-

Applications: Synthesis of polyamides and peptide mimetics .

Catalytic Activity

The compound facilitates acid-base catalysis in organic reactions:

Examples :

-

Knoevenagel Condensation : Enhances reaction rates by stabilizing enolate intermediates via hydrogen bonding .

-

Hydrolysis Reactions : Acts as a proton shuttle in ester hydrolysis, mimicking histidine’s role in enzymatic mechanisms .

Table 3: Catalytic Performance

| Reaction | Substrate | Yield Improvement |

|---|---|---|

| Ester hydrolysis | Ethyl acetate | 35% |

| Aldol condensation | Benzaldehyde | 42% |

Biochemical Interactions

Phenyl phosphorodiimidazole inhibits enzymes by mimicking transition states:

-

HDAC6 Inhibition : Binds to zinc ions in the active site, disrupting deacetylation activity .

-

EGFR Kinase Inhibition : Forms covalent bonds with cysteine residues (e.g., C797), blocking ATP binding .

Structure-Activity Notes :

Applications De Recherche Scientifique

Urease Inhibition

Overview of Urease Inhibitors

Urease inhibitors are substances that slow down the hydrolysis of urea into ammonia, thereby reducing nitrogen loss and enhancing nitrogen use efficiency in agricultural practices. PPD is recognized as a potent urease inhibitor, making it valuable in sustainable agriculture.

Case Studies

- Hydrolysis Studies : Research published in the Journal of Agricultural and Food Chemistry demonstrated that PPD effectively inhibits urease activity, leading to decreased ammonia release from urea fertilizers. This study utilized high-performance liquid chromatography to analyze the hydrolysis rates and confirmed PPD's efficacy as a urease inhibitor .

- Impact on Floodwater Properties : A study investigated the effects of PPD on floodwater properties and nitrogen uptake in wetland rice (Oryza sativa L.). The results indicated that PPD application improved nitrogen recovery and grain yield, highlighting its significance in rice cultivation .

Effects on Rumen Physiology

Biochemical Implications

PPD's influence extends beyond agricultural applications; it also affects animal physiology. A study focused on the electrophysiological effects of PPD on isolated rumen epithelium in sheep. The mucosal application of PPD demonstrated adverse effects on rumen function, suggesting potential implications for animal nutrition and health .

Environmental Impact

Soil Management

The application of urease inhibitors like PPD can significantly impact soil management practices. By reducing ammonia volatilization, PPD contributes to lower environmental pollution and enhanced soil fertility.

- Greenhouse Studies : Research conducted to assess the effectiveness of PPD under controlled conditions indicated that it could maintain lower floodwater pH levels, thereby prolonging its effectiveness as a urease inhibitor over time .

Comparative Effectiveness

To provide a clearer understanding of PPD's effectiveness relative to other urease inhibitors, the following table summarizes key findings from various studies:

Mécanisme D'action

The mechanism of action of PHENYL PHOSPHORODIIMIDAZOLATE involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The phosphoryl group plays a crucial role in the binding affinity and specificity of the compound.

Comparaison Avec Des Composés Similaires

- 4-(1H-Imidazol-1-yl)phenol

- 1-(4-Hydroxyphenyl)imidazole

- 1-Phenylimidazole

Comparison: PHENYL PHOSPHORODIIMIDAZOLATE is unique due to the presence of both imidazole and phenoxy groups linked through a phosphoryl group. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the phosphoryl group enhances the compound’s ability to interact with biological targets, making it a more potent inhibitor in certain applications .

Activité Biologique

Phenyl phosphorodiamidate (PPDA) is a compound that has garnered attention due to its biological activity, particularly as a urease inhibitor. This article explores the synthesis, mechanisms, and biological implications of PPDA, supported by data tables, case studies, and research findings.

PPDA is synthesized through a straightforward chemical process involving the reaction of phenyl phosphoric dichloride with ammonia or amines. The resulting compound is characterized by its phosphorodiamidate structure, which enhances its ability to inhibit urease activity.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This reaction can lead to increased soil alkalinity and nutrient loss in agricultural contexts. PPDA acts as a potent urease inhibitor, effectively reducing urea hydrolysis rates.

- Effectiveness : Studies have shown that a 1% concentration of PPDA can be as effective as 5% concentrations of other urease inhibitors in delaying urea hydrolysis . This efficiency makes PPDA a valuable tool in agricultural practices aimed at improving nitrogen use efficiency.

| Concentration | Urease Activity Inhibition (%) |

|---|---|

| 1% | 80% |

| 5% | 85% |

Antiparasitic Activity

Recent studies have also explored the antiparasitic properties of phenyl derivatives, including those related to PPDA. For instance, compounds with similar structural features have shown promising results against Trypanosoma brucei, the causative agent of human African trypanosomiasis. These studies suggest that modifications to the phenyl group can enhance biological activity against parasites .

The mechanism by which PPDA inhibits urease involves the formation of a stable complex with the enzyme's active site. This interaction prevents the substrate from binding effectively, thereby inhibiting the enzymatic reaction.

- Binding Affinity : Molecular docking studies indicate that PPDA exhibits strong binding affinity to urease, with calculated binding energies suggesting significant interactions at the active site .

Case Studies and Research Findings

- Agricultural Applications : In controlled experiments, PPDA was applied to soil samples, demonstrating a marked reduction in ammonia volatilization compared to untreated controls. This finding supports its application in enhancing nitrogen retention in agricultural soils .

- Pharmacological Studies : A series of analogs derived from PPDA were tested for their antiparasitic activities. One notable compound demonstrated an EC50 value of 2 nM against T. brucei, indicating high potency and potential for further development as an antiparasitic agent .

- Comparative Studies : In comparative studies with other urease inhibitors, PPDA showed superior performance in maintaining lower pH levels in floodwater environments, which is crucial for reducing ammonia concentrations and preventing soil degradation .

Propriétés

IUPAC Name |

1-[imidazol-1-yl(phenoxy)phosphoryl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N4O2P/c17-19(15-8-6-13-10-15,16-9-7-14-11-16)18-12-4-2-1-3-5-12/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOCTOSLXDLZLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(N2C=CN=C2)N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N4O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.